

BM-PEG3: A Technical Guide to Chemical Properties and Synthesis for Researchers

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Compound of Interest

Compound Name: **BM-PEG3**

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **BM-PEG3** (1,11-bismaleimido-triethylenegcol), a homobifunctional crosslinking agent crucial for researchers, scientists, and drug development professionals. This document outlines the key characteristics of **BM-PEG3**, a detailed, representative synthesis protocol, and its primary mechanism of action in bioconjugation.

Core Chemical Properties of BM-PEG3

BM-PEG3 is a maleimide-activated polyethylene glycol (PEG) compound designed for the efficient crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.^{[1][2][3]} The central triethylene glycol spacer enhances the water solubility and stability of the crosslinker and the resulting conjugates.^{[1][4]}

Property	Value	Citation(s)
Systematic Name	1,11-bismaleimido-triethyleneglycol	[1]
Synonyms	BM(PEG)3, 1,11-Bis-maleimidotetraethyleneglycol	[5] [6]
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₇	[1] [7]
Molecular Weight	352.34 g/mol	[1] [5] [7]
Appearance	White to light yellow solid/powder	[1] [5]
Solubility	Soluble in water and organic solvents like DMSO and DMF	[1] [5] [6]
Reactive Groups	Maleimide (at both ends)	[1]
Reactive Towards	Sulfhydryl groups (-SH)	[1]
Spacer Arm Length	17.8 Å	[2] [8]
Storage Conditions	2-8°C, desiccated. Sensitive to moisture.	[1]

Synthesis of BM-PEG3: A Representative Protocol

The synthesis of **BM-PEG3** involves a two-step process: the reaction of a diamine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the bismaleimide. While a specific, detailed protocol for **BM-PEG3** is not readily available in the provided search results, a general and widely accepted method for the synthesis of bismaleimides can be adapted. This representative protocol is based on established chemical principles for similar compounds.

Step 1: Formation of the Bismaleamic Acid Intermediate

- **Dissolution:** Dissolve triethylene glycol diamine in a suitable aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

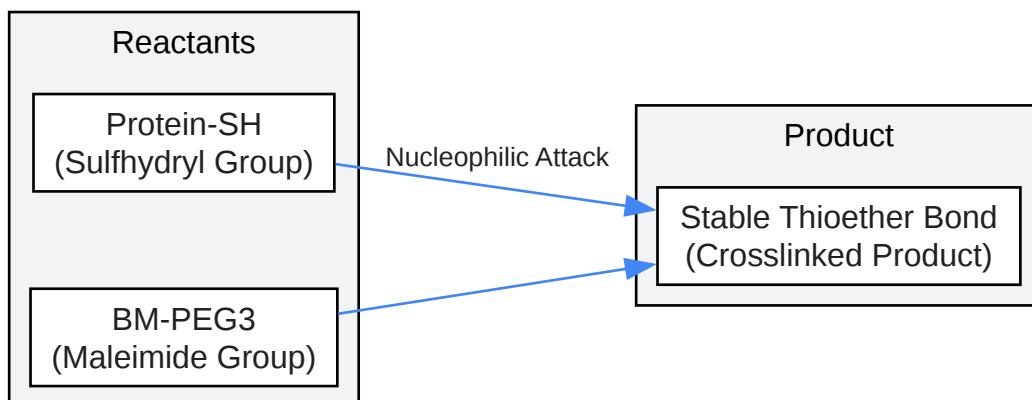
- **Addition of Maleic Anhydride:** Slowly add a stoichiometric equivalent of maleic anhydride (2 moles per mole of diamine) to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
- **Reaction:** Allow the mixture to stir for several hours at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed, yielding the bismaleamic acid intermediate.

Step 2: Cyclization to **BM-PEG3**

- **Dehydrating Agent:** To the solution containing the bismaleamic acid, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.
- **Heating:** Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to facilitate the cyclization to the bismaleimide.
- **Isolation and Purification:** After the reaction is complete, the product can be isolated by precipitation in a non-solvent like cold water or ether. The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography to yield pure **BM-PEG3**.

Mechanism of Action: Thiol-Maleimide Reaction

The utility of **BM-PEG3** as a crosslinker stems from the highly specific and efficient reaction between its maleimide groups and sulphhydryl groups. This reaction, a Michael addition, proceeds readily under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.^[4]



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Caption: Mechanism of the thiol-maleimide reaction.

Experimental Protocol: Protein Crosslinking with BM-PEG3

The following is a general protocol for crosslinking sulfhydryl-containing proteins using **BM-PEG3**.^[4] Optimal conditions may vary depending on the specific proteins and desired outcome.

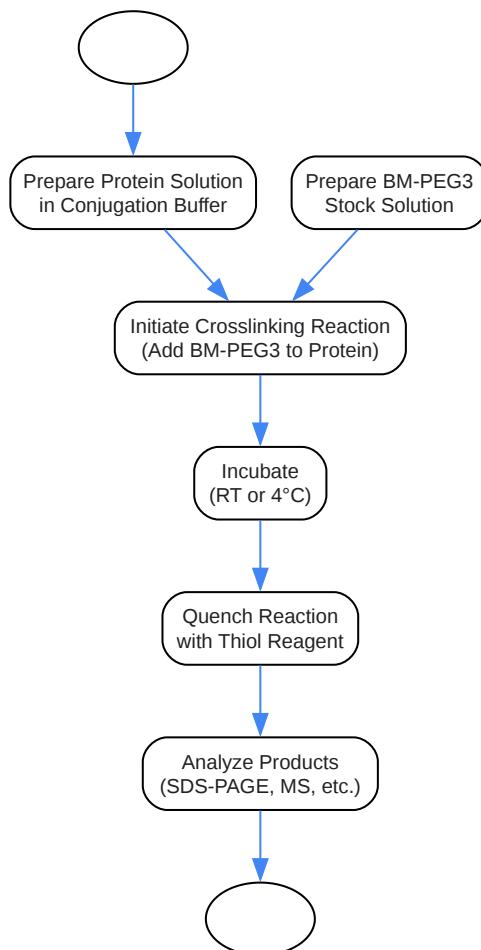
Materials:

- **BM-PEG3**
- Sulfhydryl-containing protein(s)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
- Quenching Reagent: (e.g., DTT, cysteine, or 2-mercaptoethanol)
- Solvent for stock solution: DMSO or DMF

Procedure:

- Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer to the desired concentration.

- Prepare **BM-PEG3** Stock Solution: Immediately before use, dissolve **BM-PEG3** in DMSO or DMF to a concentration typically 10- to 100-fold higher than the final desired reaction concentration.
- Initiate Crosslinking Reaction: Add the **BM-PEG3** stock solution to the protein solution. The final concentration of the crosslinker should be empirically determined but is often in a 10- to 50-fold molar excess to the protein.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
- Quench Reaction: Stop the crosslinking reaction by adding a quenching reagent to consume any unreacted maleimide groups.
- Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.



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Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

BM-PEG3 is a versatile tool with numerous applications, including:

- PROTACs: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)[\[6\]](#)
- Protein-Protein Interaction Studies: To stabilize and identify protein-protein interactions.
- Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of drugs to antibodies.
- Biomaterial Functionalization: To immobilize proteins or peptides onto surfaces.

The defined structure, hydrophilicity, and specific reactivity of **BM-PEG3** make it an invaluable reagent for the development of novel therapeutics and diagnostic tools.

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